molecular formula C18H15ClN4O2S2 B2376136 3-chloro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392291-45-1

3-chloro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2376136
CAS No.: 392291-45-1
M. Wt: 418.91
InChI Key: DPGIMZGWMZNPGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a 1,3,4-thiadiazole derivative featuring a benzamide core substituted with a 3-chloro group and a thioether-linked 2-oxo-2-(p-tolylamino)ethyl side chain. The thiadiazole ring and benzamide backbone contribute to its structural rigidity and ability to engage in hydrogen bonding, while the p-tolylamino group may enhance lipophilicity and receptor affinity .

Properties

IUPAC Name

3-chloro-N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O2S2/c1-11-5-7-14(8-6-11)20-15(24)10-26-18-23-22-17(27-18)21-16(25)12-3-2-4-13(19)9-12/h2-9H,10H2,1H3,(H,20,24)(H,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPGIMZGWMZNPGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS Number: 477212-60-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

PropertyValue
Molecular FormulaC19H16ClN4O2S2
Molecular Weight428.5 g/mol
Melting PointNot available
SolubilityNot specified

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing the 1,3,4-thiadiazole moiety. For instance, the synthesis and biological evaluation of several derivatives have shown that these compounds exhibit significant cytotoxicity against various cancer cell lines.

  • Cytotoxicity Testing : The compound was evaluated against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The most active derivatives demonstrated IC50 values as low as 0.034 mmol/L against A549 cells, indicating potent anticancer activity compared to standard chemotherapeutics like cisplatin .
  • Mechanism of Action : The mechanism underlying the anticancer activity is believed to involve the induction of apoptosis and the inhibition of cell proliferation pathways. The presence of the thiadiazole ring enhances interaction with cellular targets, leading to increased cytotoxic effects .

Enzyme Inhibition

The compound has also been investigated for its potential as an inhibitor of monoamine oxidase (MAO), an enzyme implicated in various neurodegenerative diseases.

  • MAO Inhibitory Activity : In vitro studies have demonstrated that derivatives similar to this compound exhibit considerable inhibitory activity against MAO-A and MAO-B isoforms. This suggests potential applications in treating conditions like depression and Parkinson's disease .
  • Kinetic Studies : Mechanistic studies reveal that these compounds may act as reversible inhibitors of MAO, providing a pathway for further drug development targeting mood disorders .

Anti-inflammatory Properties

Some studies have suggested that compounds in this class may also possess anti-inflammatory properties, making them candidates for further investigation in inflammatory diseases.

  • In Vivo Studies : Preliminary animal model tests indicate that these compounds can reduce inflammation markers significantly, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Study 1: Synthesis and Evaluation

A study focused on synthesizing a series of 1,3,4-thiadiazole derivatives including the target compound showed promising results in anticancer assays. The best-performing derivative exhibited an IC50 value indicating strong cytotoxicity against MCF-7 cells .

Study 2: MAO Inhibition

Research conducted on various thiadiazole derivatives demonstrated their potential as MAO inhibitors through both kinetic assays and molecular docking studies. These findings suggest a structural basis for their inhibitory action on MAO enzymes .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following chemical properties:

  • Molecular Formula : C19H16ClN4O2S
  • Molecular Weight : 428.5 g/mol
  • CAS Number : 477212-60-5

The structure features a thiadiazole ring, which is known for its biological activity, particularly in the development of antimicrobial and anticancer agents.

Pharmacological Applications

1. Anticancer Activity
Research indicates that thiadiazole derivatives exhibit potent anticancer properties. Studies have shown that compounds similar to 3-chloro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can inhibit tumor growth in various cancer models. For instance, a derivative was noted for its effectiveness against prostate and melanoma cancer cells, suggesting a promising avenue for further investigation in oncology .

2. Antimicrobial Properties
Thiadiazole derivatives are recognized for their antimicrobial effects. The presence of the thiadiazole moiety enhances the compound's ability to interact with microbial targets. This has been supported by studies demonstrating that similar compounds can exhibit significant antibacterial and antifungal activities .

3. Anti-inflammatory Effects
Compounds containing thiadiazole structures have also been investigated for their anti-inflammatory properties. Research suggests that these compounds may modulate inflammatory pathways, making them candidates for treating inflammatory diseases .

Case Studies

Case Study 1: Anticancer Research
A study published in a peer-reviewed journal explored the anticancer effects of various thiadiazole derivatives, including those structurally related to this compound). The results indicated that these compounds could significantly inhibit cell proliferation in prostate cancer models, demonstrating their potential as therapeutic agents .

Case Study 2: Antimicrobial Testing
Another research effort focused on evaluating the antimicrobial efficacy of thiadiazole derivatives against common pathogens. The findings revealed that certain modifications in the molecular structure led to enhanced antibacterial activity, suggesting that similar modifications could be applied to this compound for improved performance .

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The compound’s structural uniqueness lies in its combination of a 3-chlorobenzamide group, thiadiazole ring, and p-tolylamino side chain. Key analogues include:

Compound Name Substituents on Benzamide Thiadiazole Substituent Key Features Reference
3-Chloro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide 3-Chloro 5-((2-oxo-2-(p-tolylamino)ethyl)thio) High potential for receptor binding (p-tolylamino group)
3-Chloro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4b) 3-Chloro 5-(pyridin-2-yl) Pyridine enhances π-π interactions; moderate bioactivity
JNJ-63533054 (S)-3-chloro-N-(2-oxo-2-((1-phenylethyl)amino)ethyl)benzamide 3-Chloro - GPR139 agonist with nM potency; lacks thiadiazole core
N-(5-(2-Cyano-3-(furan-2-yl)acrylamido)-1,3,4-thiadiazol-2-yl)benzamide (7c) - 5-(2-Cyano-3-(furan-2-yl)acrylamido) Acrylamido group confers anticancer activity
1-{5-[(2,4-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea - 5-[(2,4-dichlorobenzyl)thio] Urea moiety linked to anticonvulsant activity (ED50 = 0.65 μmol/kg)

Key Observations :

  • Chlorine Substitution : The 3-chloro group on the benzamide (shared with 4b) may enhance electron-withdrawing effects, stabilizing the molecule and influencing binding to hydrophobic pockets .
  • Thiadiazole Modifications: Replacement of the p-tolylamino-thioethyl group with pyridinyl (4b) or acrylamido (7c) alters solubility and target specificity. Pyridinyl derivatives show stronger π-stacking, while acrylamido groups enhance pro-apoptotic activity .
  • Side Chain Diversity: The p-tolylamino group in the target compound is structurally distinct from JNJ-63533054’s phenylethylamino side chain, which is critical for GPR139 binding .

Spectral and Physicochemical Properties

Spectral data for the target compound are inferred from analogues:

Parameter Target Compound (Inferred) 3-Chloro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4b) N-[3-(3-Chlorophenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4h)
1H NMR (δ ppm) ~7.2–8.3 (aromatic H), ~3.8 (CH2-S), ~2.3 (p-tolyl CH3) 7.5–8.6 (pyridine H), 7.3–8.1 (benzamide H) 7.1–8.5 (chlorophenyl H), 3.1 (dimethylamino CH3)
IR (C=O stretch) ~1680–1700 cm⁻¹ 1685 cm⁻¹ 1690 cm⁻¹
MS (m/z) ~450–470 (M⁺) 335 (M⁺) 392 (M⁺)

Notes:

  • The target’s IR spectrum likely shows N-H (~3200 cm⁻¹) and C=O (~1680 cm⁻¹) stretches, consistent with benzamide and thiadiazole motifs .
  • Mass spectrometry of analogues (e.g., 4b, 4h) confirms molecular ion peaks, with higher m/z for the target due to its larger substituents .

Key Trends :

  • Chlorine Substitution : 3-Chloro derivatives (e.g., 4b) often exhibit enhanced bioactivity due to improved membrane permeability .
  • Thioether Linkage : The thioethyl group in the target compound may improve metabolic stability compared to ester or amide linkages .
  • p-Tolylamino Group: Molecular docking studies highlight its role in forming hydrophobic interactions and hydrogen bonds, suggesting utility in targeting enzymes or receptors .

Challenges :

  • Steric hindrance from the p-tolylamino group may require optimized reaction conditions (e.g., elevated temperatures or polar solvents) .
  • Purification of thioether-linked derivatives often involves chromatography or recrystallization .

Preparation Methods

One-Pot Synthesis Using Thiosemicarbazide

A novel approach for synthesizing 1,3,4-thiadiazole-2-amine derivatives involves a one-pot reaction between thiosemicarbazide and carboxylic acids in the presence of polyphosphate ester (PPE). This method avoids toxic additives such as POCl3 or SOCl2, making it environmentally favorable.

The reaction proceeds through three sequential steps:

  • Acylation of thiosemicarbazide with the carboxylic acid
  • Formation of an acylated intermediate
  • Cyclodehydration to form the target 1,3,4-thiadiazole heterocycle

This approach has demonstrated high efficiency with yields typically ranging from 78-87%.

Cyclodehydration Methods

Another established preparation method involves the cyclodehydration of thiosemicarbazides. The general reaction pathway includes:

  • Synthesis of 1-acyl-4-substituted thiosemicarbazides
  • Cyclodehydration using dehydrating agents to form the thiadiazole ring

This method has been widely used for preparing various 1,3,4-thiadiazole derivatives with different substituents at the 2 and 5 positions.

Synthesis of N-(1,3,4-thiadiazol-2-yl)benzamide Derivatives

Standard Coupling Method

The preparation of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives typically involves coupling 2-amino-1,3,4-thiadiazole derivatives with appropriate benzoyl chlorides. This method has been successfully applied to synthesize various analogs, including chloro-substituted variants.

A general procedure includes:

  • Reaction of 2-amino-5-substituted-1,3,4-thiadiazole with benzoyl chloride (such as 3-chlorobenzoyl chloride)
  • Use of a base (typically triethylamine) in an appropriate solvent (commonly methylene chloride)
  • Initial reaction at 0-5°C followed by stirring at room temperature
  • Workup and purification via recrystallization

For example, the synthesis of 2-chloro-N-{5-[(4R,5R,10S)-dehydroabiet-4-yl]-1,3,4-thiadiazol-2-yl}benzamide was accomplished by reacting 2-amino-5-dehydroabietyl-1,3,4-thiadiazole with o-chlorobenzoyl chloride in the presence of triethylamine and methylene chloride.

Specific Synthesis of this compound

Based on established synthetic methods for similar compounds, the preparation of this compound can be accomplished through a multi-step reaction sequence:

Synthesis of 2-Amino-1,3,4-thiadiazole Core

The first step involves preparing the 2-amino-1,3,4-thiadiazole core structure using the polyphosphate ester (PPE) method:

  • Reaction of thiosemicarbazide with an appropriate carboxylic acid in the presence of PPE
  • Cyclodehydration to form 2-amino-1,3,4-thiadiazole
  • Purification by recrystallization or column chromatography

Functionalization of the 5-Position

The second step involves the introduction of the (2-oxo-2-(p-tolylamino)ethyl)thio group at position 5 of the thiadiazole ring:

  • Reaction of 2-amino-1,3,4-thiadiazole with 2-chloroacetyl chloride
  • Introduction of the sulfur linkage using potassium thioacetate
  • Coupling with p-toluidine to form the p-tolylamino amide group

Coupling with 3-Chlorobenzoyl Chloride

The final step involves the coupling of the functionalized 2-amino-5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazole with 3-chlorobenzoyl chloride:

  • Reaction in the presence of triethylamine in methylene chloride at 0-5°C
  • Gradual warming to room temperature and stirring for 4-5 hours
  • Workup by evaporation in vacuo
  • Purification by washing with water and recrystallization

This synthetic route is derived from established methods for preparing structurally similar N-(1,3,4-thiadiazol-2-yl)benzamide derivatives.

Alternative Synthetic Approaches

Triazole-Thiadiazole Hybrid Method

An alternative approach involves the synthesis of triazole-thiadiazole hybrid structures, which can be adapted for the preparation of this compound:

  • Preparation of appropriate carbothioamides from hydrazine derivatives
  • Reaction with carboxylic acid derivatives to form intermediate products
  • Cyclization to form the thiadiazole ring system
  • Functionalization with the required substituents

This method has been successfully used for synthesizing various thiadiazole derivatives with different substituents.

Palladium-Catalyzed Coupling Reactions

Recent advances in synthetic methodology have employed palladium-catalyzed coupling reactions for the preparation of complex heterocyclic compounds:

  • Preparation of appropriate halogenated precursors
  • Palladium-catalyzed coupling with suitable reagents
  • Introduction of the thioether linkage
  • Amide formation through coupling reactions

This approach offers advantages in terms of regioselectivity and functional group tolerance.

Characterization and Analytical Methods

Structural Confirmation

Confirmation of the structure of this compound typically involves:

Analytical Method Information Provided
Mass Spectrometry Molecular weight confirmation (m/z = 418.91)
IR Spectroscopy Identification of key functional groups (C=O, N-H, C-S-C)
NMR Spectroscopy (1H, 13C) Detailed structural information about hydrogen and carbon environments
X-ray Crystallography Definitive three-dimensional structure, including bond lengths and angles

Purity Analysis

Assessment of compound purity typically involves:

  • High-Performance Liquid Chromatography (HPLC)
  • Thin-Layer Chromatography (TLC)
  • Elemental analysis for C, H, N, S content
  • Melting point determination

Reaction Optimization and Scale-up Considerations

Temperature and Solvent Effects

The choice of solvent and reaction temperature significantly impacts the yield and purity of this compound:

Solvent Temperature Range (°C) Observed Effects
Methylene Chloride 0-25 Optimal for coupling reactions with acid chlorides
N,N-Dimethylformamide 70-100 Suitable for nucleophilic substitution reactions
Methanol/Ethanol 25-78 Useful for recrystallization but may promote hydrolysis
1-Methyl-2-pyrrolidinone 100-120 Effective for challenging coupling reactions

Catalyst Selection

For reactions involving thioether formation or challenging coupling steps, catalyst selection is critical:

  • Copper(I) salts for certain coupling reactions
  • Palladium catalysts for specialized transformations
  • Base selection (triethylamine, potassium carbonate, sodium hydride) depending on the specific reaction step

Q & A

Q. How can researchers optimize the synthesis of 3-chloro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide to improve yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution, amide bond formation, and cyclization. Key optimizations include:
  • Catalyst/Reagent Selection : Use coupling agents like HBTU or DCC for amide bond formation to reduce side products .
  • Solvent and Temperature : Polar aprotic solvents (e.g., DMF) at 60–80°C enhance reaction efficiency .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (e.g., ethanol/water) to achieve >95% purity .
  • Monitoring : Use thin-layer chromatography (TLC) with UV detection to track intermediates .

Q. What characterization techniques are essential to confirm the structural integrity of this compound?

  • Methodological Answer : A combination of spectroscopic and analytical methods is critical:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify proton environments and carbon backbone, focusing on thiadiazole (δ 7.5–8.5 ppm) and benzamide (δ 6.5–7.5 ppm) signals .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ at m/z 443.3) .
  • Infrared (IR) Spectroscopy : Identify key functional groups (e.g., C=O stretch at 1650–1700 cm1^{-1}, N-H bend at 3300–3500 cm1^{-1}) .
  • Elemental Analysis : Validate stoichiometry (e.g., C, H, N, S, Cl within ±0.3% of theoretical values) .

Q. How can researchers assess the biological activity of this compound in preliminary studies?

  • Methodological Answer : Initial screening should focus on:
  • In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC against S. aureus and E. coli) or anticancer activity using MTT assays (IC50_{50} on HeLa or MCF-7 cells) .
  • Molecular Docking : Target enzymes like dihydrofolate reductase (DHFR) or thymidylate synthase to predict binding modes (AutoDock Vina, Schrödinger Suite) .
  • Cytotoxicity : Compare with positive controls (e.g., doxorubicin) and validate selectivity using non-cancerous cell lines (e.g., HEK-293) .

Advanced Research Questions

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer : SAR studies require systematic modifications:
  • Functional Group Variation : Replace the p-tolylamino group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to assess impact on bioactivity .
  • Scaffold Hybridization : Fuse the thiadiazole ring with triazole or oxadiazole moieties to enhance metabolic stability .
  • Quantitative SAR (QSAR) : Use CoMFA or CoMSIA models to correlate physicochemical properties (logP, polar surface area) with activity .

Q. How can researchers resolve contradictions in bioactivity data across different studies?

  • Methodological Answer : Discrepancies often arise from experimental variables:
  • Assay Standardization : Use identical cell lines (ATCC-validated) and protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Compound Purity : Re-synthesize batches and confirm purity via HPLC (>98%) to exclude impurities as confounding factors .
  • Pharmacokinetic Factors : Evaluate solubility (shake-flask method) and membrane permeability (Caco-2 assay) to explain bioavailability differences .

Q. What advanced methods are recommended for isolating enantiomers or resolving racemic mixtures of this compound?

  • Methodological Answer : Chiral resolution techniques include:
  • Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (80:20) to separate enantiomers (α > 1.2) .
  • Crystallization : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) .
  • Enzymatic Resolution : Lipase-catalyzed acylations to selectively modify one enantiomer .

Q. How should researchers design in vivo studies to evaluate therapeutic potential while minimizing toxicity?

  • Methodological Answer : Follow a tiered approach:
  • Acute Toxicity : Dose rodents (10–100 mg/kg) and monitor for 14 days (LD50_{50} determination) .
  • Pharmacokinetics : Conduct IV/oral administration in rats with blood sampling at 0.5–24h; quantify plasma levels via LC-MS/MS .
  • Efficacy Models : Use xenograft mice (e.g., HT-29 colon cancer) to assess tumor regression at 25–50 mg/kg doses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.